molecular formula C27H20N4 B15062072 4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine

4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B15062072
M. Wt: 400.5 g/mol
InChI Key: JEBYEEYGCZUGHC-UHFFFAOYSA-N
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Description

4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a biphenyl amine moiety. It is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with diphenylamine under controlled conditions.

    Substitution Reaction: The triazine core is then subjected to a substitution reaction with 4-aminobiphenyl to introduce the biphenyl amine moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.

Mechanism of Action

The mechanism of action of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of a triazine core with a biphenyl amine moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring efficient electron transport and charge transfer.

Properties

Molecular Formula

C27H20N4

Molecular Weight

400.5 g/mol

IUPAC Name

4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]aniline

InChI

InChI=1S/C27H20N4/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H,28H2

InChI Key

JEBYEEYGCZUGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5

Origin of Product

United States

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